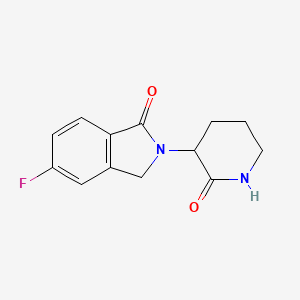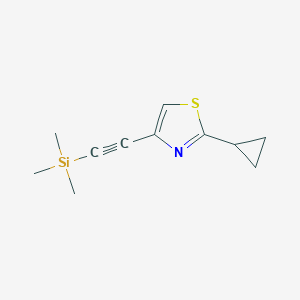![molecular formula C12H16N2O3 B13692689 N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine](/img/structure/B13692689.png)
N-Boc-2,3-dihydrofuro[2,3-b]pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32662196 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of MFCD32662196 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve precise temperature control, the use of catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of MFCD32662196 is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, automated systems, and stringent quality control measures to produce large quantities of the compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD32662196 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of specific oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32662196 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of MFCD32662196 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
MFCD32662196 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: MFCD32662196 is used in the production of specialty chemicals, materials, and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of MFCD32662196 involves its interaction with specific molecular targets and pathways The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
tert-butyl N-(2,3-dihydrofuro[2,3-b]pyridin-4-yl)carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)14-9-4-6-13-10-8(9)5-7-16-10/h4,6H,5,7H2,1-3H3,(H,13,14,15) |
InChI-Schlüssel |
NAINMFJRWMVJBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C2CCOC2=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)
![4-Methoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692614.png)





![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)


![5-[4-(4-Fluorophenyl)-2-thiazolyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B13692657.png)

![2-Amino-5-bromo-3-[[1-(1-methyl-4-piperidyl)-4-pyrazolyl]oxy]pyrazine](/img/structure/B13692667.png)

